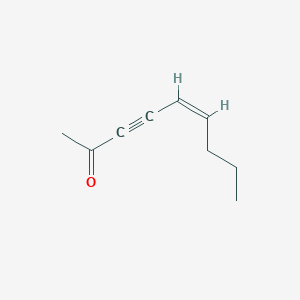
(Z)-Non-5-en-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Non-5-en-3-yn-2-one, also known as 3-yn-2-one, is a chemical compound that has been the subject of much scientific research due to its unique structure and potential applications in various fields. This compound is a member of the enone family and has a triple bond between the second and third carbon atoms, as well as a cis double bond between the fourth and fifth carbon atoms. The purpose of
Mécanisme D'action
The mechanism of action of (Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophiles, such as proteins and DNA. This compound has been shown to undergo Michael addition reactions with thiols and amines, as well as cycloaddition reactions with alkynes and alkenes.
Effets Biochimiques Et Physiologiques
(Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one has been shown to have a variety of biochemical and physiological effects. One study found that this compound can induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway. Another study found that (Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one in lab experiments is its ability to undergo a variety of chemical reactions, which makes it a versatile building block for the synthesis of complex molecules. However, one limitation of this compound is its potential toxicity, which can make it difficult to work with in certain applications.
Orientations Futures
There are many future directions for research involving (Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one. One area of research involves the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective processes. Another area of research involves the use of (Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one as a fluorescent probe for biological imaging, which could have applications in medical diagnostics and drug discovery. Additionally, (Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one could be studied further for its potential use as a ligand in catalysis, as well as its ability to induce apoptosis in cancer cells.
Méthodes De Synthèse
The synthesis of (Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one involves the reaction between a propargyl alcohol and an aldehyde or ketone in the presence of a base. One common method for synthesizing this compound is the Sonogashira coupling reaction, which involves the reaction between an aryl or alkyl halide and a terminal alkyne in the presence of a palladium catalyst.
Applications De Recherche Scientifique
(Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one has been the subject of much scientific research due to its potential applications in various fields. One area of research involves its use as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. This compound has also been studied for its potential use as a ligand in catalysis, as well as its ability to act as a fluorescent probe for biological imaging.
Propriétés
Numéro CAS |
116428-94-5 |
|---|---|
Nom du produit |
(Z)-Non-5-en-3-yn-2-one |
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(Z)-non-5-en-3-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h5-6H,3-4H2,1-2H3/b6-5- |
Clé InChI |
FYWWEVCNAWLOGD-WAYWQWQTSA-N |
SMILES isomérique |
CCC/C=C\C#CC(=O)C |
SMILES |
CCCC=CC#CC(=O)C |
SMILES canonique |
CCCC=CC#CC(=O)C |
Synonymes |
5-Nonen-3-yn-2-one, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



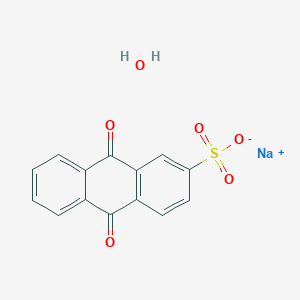
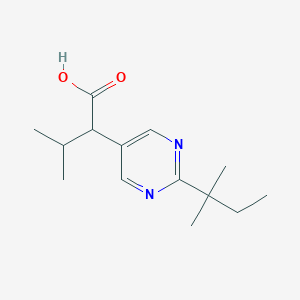
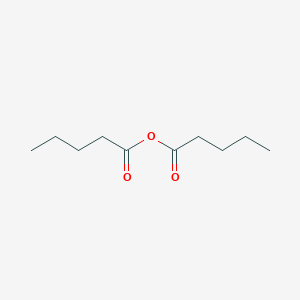
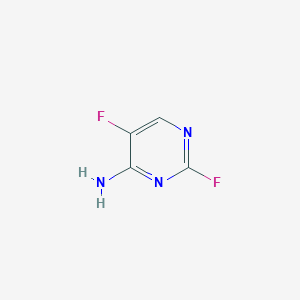
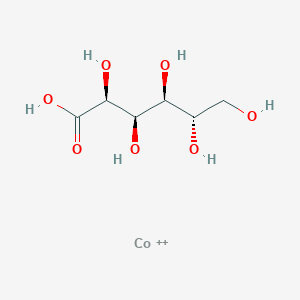
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)
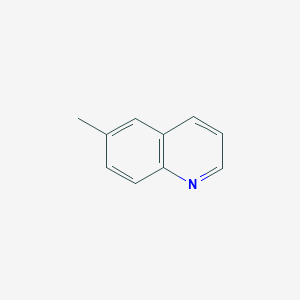
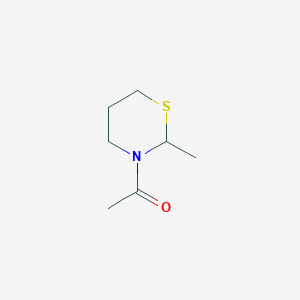
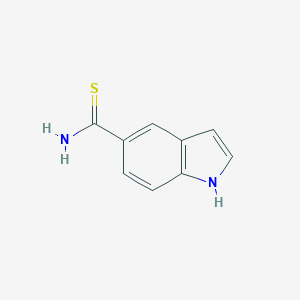
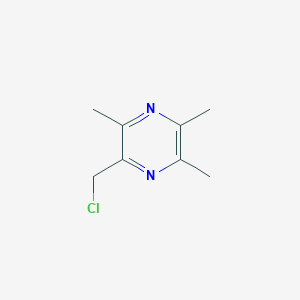
![(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl](/img/structure/B44284.png)
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)